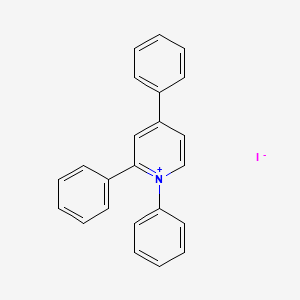

1,2,4-Triphenylpyridinium iodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

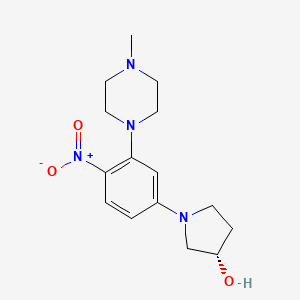

1,2,4-Triphenylpyridinium iodide is a type of pyridinium salt . Pyridinium salts are familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .

Synthesis Analysis

Pyridinium salts, including 1,2,4-Triphenylpyridinium iodide, have been synthesized via various synthetic routes . A series of novel AIEgens derived from Katritzky pyridinium salts have been synthesized via a condensation reaction between their corresponding pyrylium precursors and versatile primary amines such as alkylamine and amino acid derivatives .Molecular Structure Analysis

The molecular formula of 1,2,4-Triphenylpyridinium iodide is C23H18IN. Its molecular weight is 435.308.Chemical Reactions Analysis

Pyridinium salts, including 1,2,4-Triphenylpyridinium iodide, have shown reactivity in various chemical reactions . The model compound TPP1 with a 2,4,6-triphenylpyridinium skeleton showed a smooth AIE curve without an inflection point, and the emission enhancement was attributed to the formation of water clusters around the pyridinium ring and the subsequent nano-aggregate formation, which hindered their intramolecular motions .Scientific Research Applications

Charge Transfer and Spectrophotometry

1,2,4-Triphenylpyridinium iodide has been studied for its role in charge transfer complexes. The electronic absorption spectra of N-substituted-2,4,6-triphenylpyridinium cations, closely related to 1,2,4-triphenylpyridinium iodide, exhibit intra- and inter-molecular charge-transfer bands. These findings are supported by calculations and investigations into solvent-induced shifts due to polarity and polarizability effects (Elshafie, 1986).

Organic Synthesis

The compound has been used in organic synthesis, notably in the conversion of primary amines into iodides. Aliphatic, aromatic, and heteroaromatic primary amines can be converted into 1-substituted-2,4,6-triphenylpyridinium iodides, demonstrating the versatility of this compound in chemical transformations (Katritzky et al., 1979).

Supramolecular Chemistry

In the field of supramolecular chemistry, 1,2,4-Triphenylpyridinium iodide derivatives have been utilized in the construction of metal-organic frameworks. These frameworks have shown potential for environmental applications, such as the efficient adsorption of dyes from wastewater (Du et al., 2015).

Photophysics

1,2,4-Triphenylpyridinium iodide and its derivatives have also been studied for their photophysical properties. Understanding the intramolecular charge transfer processes in these compounds, particularly in different solvents, provides insights relevant to optoelectronics (Carlotti et al., 2014).

Magnetic Semiconductors

Furthermore, 1,2,4-Triphenylpyridinium iodide derivatives have been explored as components in organic magnetic semiconductors. Their electronic properties, such as magnetic susceptibility and conductivity, are of interest for developing new materials (Mukai et al., 2003).

Safety and Hazards

The safety data sheet for pyridinium salts suggests that they may cause skin irritation and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves .

Future Directions

properties

IUPAC Name |

1,2,4-triphenylpyridin-1-ium;iodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N.HI/c1-4-10-19(11-5-1)21-16-17-24(22-14-8-3-9-15-22)23(18-21)20-12-6-2-7-13-20;/h1-18H;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYHSPVIZCKZRW-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=[N+](C=C2)C3=CC=CC=C3)C4=CC=CC=C4.[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18IN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,4-Triphenylpyridinium iodide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-3-[4-(4-methoxy-phenyl)-thiazol-2-yl]-chromen-2-one](/img/structure/B2884972.png)

![6-(2-Methoxy-5-methylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2884978.png)

![(2E)-1-(4-chlorophenyl)-3-{5-nitro-2-[4-(trifluoromethyl)piperidin-1-yl]phenyl}prop-2-en-1-one](/img/structure/B2884979.png)

![[1-(2-Methoxyethyl)cyclopent-3-en-1-yl]methanol](/img/structure/B2884983.png)

![4-Chloro-3-methylthieno[3,2-c]pyridine](/img/structure/B2884987.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2884993.png)